BW373U86

Description

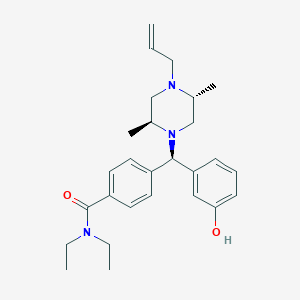

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLDMHBSVIVJPM-YZIHRLCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933945 | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150428-54-9 | |

| Record name | rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150428-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW 373U86 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-373U86, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BW373U86

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW373U86 is a potent and highly selective non-peptidic agonist of the delta-opioid receptor (DOPr).[1] Its unique pharmacological profile has made it a valuable tool in neuroscience research and a subject of interest for potential therapeutic applications. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Delta-Opioid Receptor Agonism

The primary mechanism of action of this compound is its high-affinity binding to and activation of the delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily.

This compound exhibits high selectivity for the delta-opioid receptor over other opioid receptor subtypes, namely the mu- and kappa-opioid receptors. This selectivity is crucial to its specific pharmacological effects. Quantitative binding data is summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) |

| Delta (δ) | 1.8 ± 0.4 nM |

| Mu (μ) | 15 ± 3 nM |

| Kappa (κ) | 34 ± 3 nM |

| (Data from Chang et al., 1993) |

Upon binding of this compound, the delta-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades through heterotrimeric G proteins, primarily of the Gi/o family. This activation initiates several downstream events:

-

Inhibition of Adenylyl Cyclase: A hallmark of Gi/o-coupled receptor activation is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). This compound is a potent inhibitor of adenylyl cyclase. While a specific IC50 value for this compound is not consistently reported in publicly available literature, studies have shown it to be approximately 100 times more potent than the endogenous delta-opioid ligand, [D-Ser2,Thr6]Leu-enkephalin (DSLET), in inhibiting adenylyl cyclase in rat striatal membranes. In NG108-15 cells, it displayed an IC50 value 5 times lower than that of DSLET.

-

Activation of the PI3K/Akt/mTOR Pathway: this compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism. In the context of this compound, this activation has been linked to cardioprotective effects.

-

Modulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA Expression: this compound has been demonstrated to increase the expression of BDNF mRNA in various brain regions. BDNF is a neurotrophin that plays a critical role in neuronal survival, differentiation, and synaptic plasticity. This effect may underlie some of the observed behavioral effects of this compound.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex processes involved in the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

References

The Delta-Opioid Receptor Agonist BW373U86: A Technical Overview of its Selectivity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BW373U86, a potent and selective nonpeptidic agonist for the delta-opioid receptor (DOR). The document synthesizes key quantitative data on its receptor binding affinity and functional efficacy, details the experimental methodologies used for its characterization, and visualizes its primary signaling pathway.

Core Data Summary

This compound, chemically known as (+/-)-4-((α-R)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide, has been extensively studied for its selective interaction with the delta-opioid receptor over other opioid receptor subtypes.[1]

Table 1: Opioid Receptor Binding Affinity of this compound

The following table summarizes the equilibrium dissociation constants (Ki) of this compound for various opioid receptors, indicating its binding affinity. Lower Ki values signify higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity (fold) vs. Delta |

| Delta (δ) | 1.8 ± 0.4[1] | - |

| Mu (μ) | 15 ± 3[1] | 8.3 |

| Epsilon (ε) | 85 ± 4[1] | 47.2 |

| Kappa (κ) | 34 ± 3[1] | 18.9 |

Table 2: Functional Efficacy of this compound

This table presents the functional potency and efficacy of this compound in various in vitro and in vivo assays. EC50/ED50 values represent the concentration or dose required to elicit 50% of the maximal response, while IC50 indicates the concentration for 50% inhibition.

| Assay | Parameter | Value |

| Mouse Vas Deferens Assay | ED50 | 0.2 ± 0.06 nM |

| Adenylyl Cyclase Inhibition (NG108-15 cells) | IC50 | 5-fold lower than DSLET |

| Cardioprotection (Infarct Size Reduction) | Effective Dose | 0.1 mg/kg |

| Antidepressant-like Effects (BDNF mRNA expression) | Effective Dose | 1-10 mg/kg |

Signaling Pathways and Experimental Workflows

The interaction of this compound with the delta-opioid receptor initiates a cascade of intracellular events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o), leading to the modulation of adenylyl cyclase activity.

The following diagram illustrates a typical workflow for a radioligand binding assay to determine the binding affinity of a compound like this compound.

Detailed Experimental Protocols

The characterization of this compound involves several key experimental procedures. Below are detailed methodologies for the principal assays cited.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of this compound to different opioid receptors.

-

Objective: To quantify the affinity of this compound for delta, mu, and kappa opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from rat brain or transfected cell lines like NG108-15).

-

Radioligands: [3H]DPDPE (for delta), [3H]DAMGO (for mu), and [3H]U-69,593 (for kappa).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of unlabeled this compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold assay buffer to minimize non-specific binding.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the delta-opioid receptor.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation.

-

Materials:

-

Cell membranes expressing the delta-opioid receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Unlabeled GTPγS (for determining non-specific binding).

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

-

Procedure:

-

Cell membranes are pre-incubated with GDP to ensure G-proteins are in an inactive state.

-

Varying concentrations of this compound are added to the membranes, followed by the addition of [35S]GTPγS.

-

The mixture is incubated at 30°C for a specific time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

-

The reaction is terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis: The data are plotted as the amount of [35S]GTPγS bound versus the concentration of this compound. The EC50 and Emax values are determined from the resulting dose-response curve.

Adenylyl Cyclase Inhibition Assay

This assay assesses the ability of this compound to inhibit the production of cyclic AMP (cAMP), a downstream effect of Gi/o protein activation.

-

Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity.

-

Materials:

-

Cell membranes (e.g., from rat striatum or NG108-15 cells).

-

ATP.

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

-

This compound.

-

cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

-

Procedure:

-

Cell membranes are incubated with ATP, forskolin, and varying concentrations of this compound.

-

The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C for 15 minutes).

-

The reaction is stopped, and the amount of cAMP produced is quantified using a suitable assay kit.

-

-

Data Analysis: The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP production. The IC50 value is determined from the concentration-response curve.

References

Unraveling the BW373U86 Signaling Pathway: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the BW373U86 signaling pathway, a critical area of interest in current pharmacological research. This compound is a potent and highly selective full agonist for the delta-opioid receptor, demonstrating significant potential in various therapeutic applications. This document will detail the core components of its signaling cascade, present key quantitative data, outline relevant experimental methodologies, and provide visual representations of the pathway to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a synthetic peptide analog that exhibits high affinity and selectivity for the delta-opioid receptor (DOR). Its action as a full agonist initiates a series of intracellular events, leading to various physiological responses. Understanding this signaling pathway is paramount for harnessing the therapeutic potential of this compound and developing novel drugs targeting the delta-opioid system.

The Core Signaling Pathway

The signaling cascade of this compound is initiated upon its binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR). This interaction triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins.

Key steps in the pathway include:

-

Receptor Binding and G-protein Activation: this compound binds to the DOR, causing the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits.

-

Downstream Effector Modulation:

-

The activated Gα subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunit can modulate the activity of various ion channels, notably leading to the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type calcium channels.

-

-

MAPK Pathway Activation: The Gβγ subunits can also transactivate receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which in turn initiates the mitogen-activated protein kinase (MAPK) cascade, involving proteins like ERK1/2.

-

Receptor Desensitization and Internalization: Prolonged activation of the DOR by this compound leads to receptor desensitization, a process mediated by G-protein coupled receptor kinases (GRKs) that phosphorylate the receptor. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the G-protein and facilitates its internalization via clathrin-coated pits.

Caption: The this compound signaling cascade upon binding to the delta-opioid receptor.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the interaction of this compound with the delta-opioid receptor.

| Parameter | Species | Cell Line/Tissue | Value | Reference |

| Binding Affinity (Ki) | ||||

| Delta-Opioid Receptor | Rat | Brain | 0.23 ± 0.04 nM | |

| Mu-Opioid Receptor | Rat | Brain | 1100 ± 150 nM | |

| Kappa-Opioid Receptor | Rat | Brain | 2800 ± 300 nM | |

| Functional Activity (EC50) | ||||

| [35S]GTPγS Binding | Rat | Brain Membranes | 1.2 ± 0.2 nM | |

| Inhibition of Forskolin-stimulated cAMP accumulation | CHO | CHO cells expressing human DOR | 0.3 nM |

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for opioid receptors.

Materials:

-

Rat brain tissue homogenates

-

[3H]naltrindole (for delta receptors)

-

[3H]DAMGO (for mu receptors)

-

[3H]U69,593 (for kappa receptors)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold incubation buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by this compound.

Materials:

-

Cell membranes expressing the delta-opioid receptor (e.g., from CHO cells or rat brain)

-

[35S]GTPγS

-

GDP

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

Procedure:

-

Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of this compound to the membranes.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated binding of [35S]GTPγS.

-

Terminate the reaction by rapid filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

Plot the data as a function of this compound concentration to determine the EC50 and Emax values.

Caption: Workflow for key in vitro assays to characterize this compound activity.

Conclusion and Future Directions

This compound represents a valuable pharmacological tool for studying the delta-opioid system and holds promise for therapeutic development. Its well-defined signaling pathway, characterized by high selectivity and potent G-protein activation, provides a solid foundation for further research. Future investigations should focus on the in vivo consequences of this signaling pathway, including its role in analgesia, mood regulation, and neuroprotection. Furthermore, exploring the potential for biased agonism at the delta-opioid receptor could open new avenues for designing drugs with improved therapeutic profiles and reduced side effects. The detailed methodologies and data presented in this guide offer a comprehensive resource for scientists dedicated to advancing our understanding of opioid pharmacology and developing the next generation of therapeutics.

Technical Guide: G Protein Coupling of the δ-Opioid Receptor Agonist BW373U86

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the G protein coupling characteristics of BW373U86, a potent and selective non-peptidic δ-opioid receptor agonist. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling and experimental workflows.

Core Concepts of this compound G Protein Coupling

This compound is a selective agonist for the δ-opioid receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3][4] Upon binding to the δ-opioid receptor, this compound promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated inhibitory G protein (Gαi/o). This activation leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effector systems. A primary consequence of this signaling cascade is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

Interestingly, unlike many other opioid agonists, the binding of this compound to the δ-opioid receptor has been reported to be insensitive to the presence of guanine nucleotides and sodium, a feature that is typically associated with a lack of G protein-mediated effects on agonist affinity. Despite this, functional assays clearly demonstrate that this compound is a full agonist that effectively couples to G proteins to produce its biological effects.

Quantitative Data Summary

The following table summarizes the binding affinity (Ki), potency (IC50/ED50), and efficacy (Emax) of this compound at various opioid receptors and in functional assays, as reported in the scientific literature.

| Parameter | Receptor/Assay System | Value | Reference |

| Binding Affinity (Ki) | |||

| δ-Opioid Receptor | 1.8 ± 0.4 nM | ||

| µ-Opioid Receptor | 15 ± 3 nM | ||

| κ-Opioid Receptor | 34 ± 3 nM | ||

| ε-Opioid Receptor | 85 ± 4 nM | ||

| δ-Opioid Receptor (rat brain membranes) | Subnanomolar Affinity | ||

| Potency (IC50/ED50) | |||

| Adenylyl Cyclase Inhibition (NG108-15 cells) | δ-Opioid Receptor | ~5-fold lower than DSLET | |

| Mouse Vas Deferens Assay (ED50) | δ-Opioid Receptor | 0.2 ± 0.06 nM | |

| Efficacy (Emax) | |||

| Adenylyl Cyclase Inhibition (rat striatal membranes) | δ-Opioid Receptor | Similar to DSLET (Full Agonist) |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the G protein coupling of this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.

1. Membrane Preparation (from rat brain):

-

Whole brains from male Sprague-Dawley rats are homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

-

The resulting pellet is resuspended in fresh Tris-HCl buffer and incubated at 37°C for 30 minutes to dissociate endogenous opioids.

-

Following a second centrifugation, the final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4), and protein concentration is determined.

2. Binding Reaction:

-

In a final volume of 1 mL, the following are added:

-

100 µL of membrane homogenate (containing a specified amount of protein).

-

Radioligand (e.g., [3H]naltrindole for δ-opioid receptors, or --INVALID-LINK---BW373U86).

-

Varying concentrations of unlabeled this compound for competition binding studies.

-

For non-specific binding determination, a high concentration of a non-radiolabeled ligand (e.g., naloxone) is added.

-

-

The mixture is incubated at 25°C for 60-90 minutes.

3. Termination and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethylenimine.

-

The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For competition assays, IC50 values are determined by non-linear regression analysis of the competition curves.

-

Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist.

1. Membrane Preparation (e.g., from NG108-15 cells):

-

NG108-15 cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EGTA and 5 mM MgCl2).

-

The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

2. Binding Reaction:

-

In a final volume of 1 mL, the following are combined:

-

Cell membranes (typically 10-20 µg of protein).

-

[³⁵S]GTPγS (e.g., 50-100 pM).

-

GDP (e.g., 10-100 µM) to enhance the agonist-stimulated signal.

-

Varying concentrations of this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).

-

-

The mixture is incubated at 30°C for 60 minutes.

3. Termination and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer.

-

The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

4. Data Analysis:

-

Data are expressed as the percentage increase in [³⁵S]GTPγS binding over basal levels.

-

EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression.

Adenylyl Cyclase Inhibition Assay

This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of cAMP production.

1. Cell Culture and Membrane Preparation:

-

Cells expressing the δ-opioid receptor (e.g., NG108-15 or CHO-DOR cells) are cultured to confluence.

-

Membranes are prepared as described for the [³⁵S]GTPγS binding assay.

2. Assay Reaction:

-

The reaction is typically carried out in a final volume of 200 µL containing:

-

Cell membranes.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.7, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, and a cAMP regenerating system).

-

Adenylyl cyclase stimulator (e.g., forskolin).

-

Varying concentrations of this compound.

-

-

The mixture is incubated at 30°C for a defined period (e.g., 10-15 minutes).

3. Termination and cAMP Measurement:

-

The reaction is terminated by heating or the addition of a stop solution.

-

The amount of cAMP produced is measured using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

-

The percentage inhibition of stimulated adenylyl cyclase activity is calculated for each concentration of this compound.

-

IC50 and Emax values are determined from the concentration-response curves.

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway

Caption: Signaling pathway of this compound at the δ-opioid receptor.

Experimental Workflow for Characterizing this compound

Caption: Experimental workflow for characterizing this compound's G protein coupling.

References

- 1. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The δ-Opioid Receptor Agonist BW373U86: A Technical Overview of its Inhibitory Action on Adenylyl Cyclase

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW373U86 is a potent and highly selective nonpeptidic agonist for the δ-opioid receptor.[1][2] This document provides a comprehensive technical guide on the inhibitory effect of this compound on adenylyl cyclase. It consolidates key quantitative data, details experimental methodologies for assessing its activity, and presents visual representations of its signaling pathway and experimental workflows. This information is intended to support further research and drug development efforts targeting the δ-opioid receptor and its downstream signaling cascades.

Introduction

This compound, chemically known as (+/-)-4-((α-R)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide, is a valuable pharmacological tool for studying the physiological and pathological roles of δ-opioid receptors.[2] These receptors are involved in a variety of biological processes, including analgesia, mood regulation, and neuroprotection.[3][4] A key mechanism through which δ-opioid receptors exert their effects is by coupling to inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Understanding the precise interaction of novel agonists like this compound with this signaling pathway is crucial for the development of targeted therapeutics.

Quantitative Data: Potency and Efficacy in Adenylyl Cyclase Inhibition

The inhibitory effect of this compound on adenylyl cyclase has been quantified in various experimental systems. The following table summarizes the key data, highlighting its high potency compared to the prototypical δ-opioid agonist, [D-Ser2,Thr6]Leu-enkephalin (DSLET).

| Parameter | Cell/Tissue Type | This compound | DSLET | Reference |

| Potency (IC50) | Rat Striatal Membranes | ~100-fold more potent than DSLET | - | |

| Potency (IC50) | NG108-15 Cell Membranes | 5-fold lower IC50 than DSLET | - | |

| Maximal Inhibition | Rat Striatal Membranes | Similar to DSLET | Similar to this compound | |

| GTP Dependence | Rat Striatal Membranes | GTP-dependent inhibition | - |

Table 1: Quantitative Comparison of this compound and DSLET on Adenylyl Cyclase Inhibition

Signaling Pathway of this compound-Mediated Adenylyl Cyclase Inhibition

This compound exerts its inhibitory effect on adenylyl cyclase through a canonical G protein-coupled receptor (GPCR) signaling cascade. The process is initiated by the binding of this compound to the δ-opioid receptor, which promotes a conformational change in the receptor, allowing it to act as a guanine nucleotide exchange factor (GEF) for an associated heterotrimeric G protein of the Gi/o family. This interaction catalyzes the exchange of GDP for GTP on the Gα subunit. The GTP-bound Gαi/o subunit then dissociates from the Gβγ dimer and directly interacts with and inhibits adenylyl cyclase, leading to a reduction in the conversion of ATP to cAMP.

Caption: Signaling pathway of this compound-mediated inhibition of adenylyl cyclase.

Experimental Protocols

The following sections detail the methodologies for assessing the inhibitory effect of this compound on adenylyl cyclase activity.

Membrane Preparation from Rat Striatum or NG108-15 Cells

-

Tissue/Cell Homogenization: Rat striata or harvested NG108-15 cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EGTA and 5 mM MgCl2.

-

Centrifugation: The homogenate is centrifuged at 4°C for 20 minutes at 40,000 x g.

-

Washing: The resulting pellet is resuspended in the same buffer and centrifuged again under the same conditions.

-

Final Resuspension: The final pellet is resuspended in a buffer containing 50 mM Tris-HCl (pH 7.4) and 10 mM MgCl2 to a final protein concentration of approximately 1-2 mg/mL. Protein concentration is determined using a standard method such as the Bradford assay.

Adenylyl Cyclase Activity Assay

This assay measures the conversion of [α-³²P]ATP to [³²P]cAMP.

-

Reaction Mixture Preparation: The assay is carried out in a final volume of 200 µL containing:

-

50 mM Tris-HCl (pH 7.4)

-

10 mM MgCl2

-

1 mM ATP

-

0.1 mM GTP

-

An ATP-regenerating system (e.g., 20 mM creatine phosphate and 50 units/mL creatine kinase)

-

1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity

-

[α-³²P]ATP (approximately 1-2 µCi)

-

Varying concentrations of this compound or other test compounds.

-

-

Initiation of Reaction: The reaction is initiated by adding the prepared membrane suspension (approximately 20-50 µg of protein).

-

Incubation: The reaction mixture is incubated at 30°C for 15-20 minutes.

-

Termination of Reaction: The reaction is stopped by the addition of 100 µL of a stopping solution containing 2% SDS, 45 mM ATP, and 1.5 mM cAMP, followed by boiling for 3 minutes.

-

Separation of [³²P]cAMP: The [³²P]cAMP is separated from unreacted [α-³²P]ATP using sequential column chromatography over Dowex 50 and alumina columns.

-

Quantification: The amount of [³²P]cAMP formed is quantified by liquid scintillation counting.

-

Data Analysis: The adenylyl cyclase activity is expressed as pmol of cAMP formed per minute per mg of protein. IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Caption: Experimental workflow for the adenylyl cyclase inhibition assay.

Conclusion

This compound is a powerful research tool characterized by its high potency and selectivity as a δ-opioid receptor agonist that effectively inhibits adenylyl cyclase. The data and protocols presented in this guide provide a foundational resource for researchers investigating δ-opioid receptor signaling and for professionals in drug development exploring novel therapeutic agents targeting this pathway. The detailed methodologies and clear visualization of the signaling cascade are intended to facilitate the design and execution of future studies in this area.

References

- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Alkaloid delta agonist this compound increases hypoxic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of BW373U86

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW373U86 is a potent and selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor), a member of the G protein-coupled receptor (GPCR) family.[1] Its high affinity and selectivity have made it a valuable tool in neuroscience research, particularly in studies related to analgesia, depression, and neuroprotection.[2][3] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, along with detailed experimental protocols and an exploration of its primary signaling pathways.

Data Presentation: Binding Affinity and Functional Potency

The binding characteristics of this compound have been determined through various in vitro assays, primarily radioligand binding studies. These assays have consistently demonstrated its high affinity and selectivity for the δ-opioid receptor over other opioid receptor subtypes, namely the mu (μ)- and kappa (κ)-opioid receptors.

| Ligand | Receptor Subtype | Ki (nM) | Reference |

| This compound | Delta (δ) | 1.8 ± 0.4 | [1] |

| Mu (μ) | 15 ± 3 | [1] | |

| Kappa (κ) | 34 ± 3 | ||

| Table 1: Receptor Binding Affinity of this compound. |

In functional assays, this compound demonstrates potent agonist activity. For instance, in the mouse vas deferens assay, it inhibits electrically evoked muscle contraction with high potency.

| Assay | Parameter | Value (nM) | Reference |

| Mouse Vas Deferens | ED50 | 0.2 ± 0.06 | |

| Table 2: Functional Potency of this compound. |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding and functional activity of this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Membranes prepared from rat brain tissue or cell lines expressing the δ-opioid receptor.

-

Radioligand: --INVALID-LINK---BW373U86 or a high-affinity δ-opioid receptor antagonist like [3H]naltrindole.

-

Test Compound: this compound (unlabeled).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled δ-opioid antagonist (e.g., 10 µM naltrindole).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an agonist like this compound to inhibit the activity of adenylyl cyclase, a downstream effector of the δ-opioid receptor.

Materials:

-

Receptor Source: Membranes from rat striatum or other tissues expressing δ-opioid receptors.

-

Reagents: ATP, GTP, forskolin (an adenylyl cyclase activator), and a phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., radioimmunoassay or ELISA-based).

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In reaction tubes, combine the cell membranes with assay buffer containing ATP, GTP, a phosphodiesterase inhibitor, and forskolin.

-

Agonist Addition: Add varying concentrations of this compound to the reaction tubes.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., acidic buffer).

-

cAMP Measurement: Measure the amount of cAMP produced in each tube using a suitable detection kit.

-

Data Analysis: Determine the concentration of this compound that produces 50% of its maximal inhibition of adenylyl cyclase activity (IC50).

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by an agonist. Agonist binding to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Materials:

-

Receptor Source: Cell membranes expressing δ-opioid receptors.

-

Reagents: [³⁵S]GTPγS, GDP, and unlabeled GTPγS (for non-specific binding).

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, and NaCl.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as previously described.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the EC50 value, which is the concentration of this compound that stimulates 50% of the maximal [³⁵S]GTPγS binding.

Mandatory Visualizations

Signaling Pathways

This compound, upon binding to the δ-opioid receptor, initiates a cascade of intracellular events. The primary signaling pathway involves the activation of inhibitory G proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels. There is also evidence to suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

References

An In-Depth Technical Guide on the Discovery and Synthesis of BW373U86

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW373U86, chemically identified as (+/-)-4-((α-R)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide, is a potent and selective nonpeptidic agonist for the delta (δ)-opioid receptor. Its discovery in the early 1990s marked a significant advancement in the development of non-peptide ligands targeting opioid receptors, offering a valuable tool for investigating the physiological and pharmacological roles of the δ-opioid system. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Pharmacological Profile

This compound was identified through a screening process involving a series of nonpeptidic compounds evaluated in four distinct opioid receptor binding assays and three isolated tissue studies. This systematic approach led to the identification of this compound as a potent and selective ligand for the δ-opioid receptor[1].

Receptor Binding Affinity

Radioligand binding assays are a cornerstone in determining the affinity of a compound for its target receptor. The affinity of this compound for various opioid receptor subtypes was determined using competitive binding assays.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound [1]

| Receptor Subtype | Ki (nM) |

| Delta (δ) | 1.8 ± 0.4 |

| Mu (μ) | 15 ± 3 |

| Epsilon (ε) | 85 ± 4 |

| Kappa (κ) | 34 ± 3 |

Data are presented as the mean ± standard error of the mean (SEM).

Functional Activity

The functional agonist activity of this compound was assessed using the mouse vas deferens assay, a classic isolated tissue preparation for evaluating the inhibitory effects of opioids on neurotransmission.

Table 2: Functional Potency (ED50) of this compound in the Mouse Vas Deferens Assay [1]

| Parameter | Value |

| ED50 (nM) | 0.2 ± 0.06 |

Data are presented as the mean ± SEM.

The inhibitory effect of this compound in this assay was competitively antagonized by the selective δ-opioid receptor antagonist, naltrindole, confirming its mechanism of action via the δ-opioid receptor[1].

In Vivo Effects

In vivo studies in rats demonstrated that subcutaneous administration of this compound resulted in a dose-dependent inhibition of the acoustic startle reflex and an increase in locomotor activity. Both of these effects were blocked by pretreatment with naltrindole, further substantiating the δ-opioid receptor-mediated action of this compound in a whole-animal model[1].

Synthesis of this compound

While the seminal publication on the discovery of this compound focuses on its pharmacological characterization, the synthesis of this class of compounds generally involves a multi-step process. A detailed, step-by-step protocol for the synthesis of this compound is outlined below, based on general synthetic strategies for similar 4-(α-(piperazin-1-yl)benzyl)benzamide derivatives.

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow illustrating the key stages in the synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the δ-opioid receptor.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for the opioid receptor binding assay to determine the affinity of this compound.

Detailed Protocol:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 10 minutes. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet is resuspended in the assay buffer.

-

Assay Components:

-

Receptor Source: 100-200 µg of brain membrane protein.

-

Radioligand: [³H]-DPDPE (a selective δ-opioid agonist) at a final concentration of ~1 nM.

-

Test Compound: this compound at concentrations ranging from 10⁻¹⁰ to 10⁻⁵ M.

-

Non-specific Binding: Determined in the presence of 10 µM naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Incubation: Incubate all components in a final volume of 1 mL at 25°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mouse Vas Deferens Assay

This ex vivo functional assay measures the ability of this compound to inhibit electrically induced contractions of the mouse vas deferens.

Experimental Workflow for Mouse Vas Deferens Assay

Caption: Workflow for the mouse vas deferens functional assay to determine the potency of this compound.

Detailed Protocol:

-

Tissue Preparation: Isolate the vasa deferentia from male mice and mount them in a 10 mL organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

Electrical Stimulation: Transmurally stimulate the tissues with platinum electrodes using square-wave pulses (1 ms duration, supramaximal voltage) at a frequency of 0.1 Hz.

-

Contraction Measurement: Record the isometric contractions using a force-displacement transducer.

-

Drug Application: After a stabilization period, add cumulative concentrations of this compound to the organ bath.

-

Data Analysis: Construct a concentration-response curve and determine the ED50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of the twitch response.

Signaling Pathway

This compound, as a δ-opioid receptor agonist, activates a G-protein coupled receptor signaling cascade. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway of this compound

Caption: The signaling pathway initiated by the binding of this compound to the δ-opioid receptor.

Conclusion

The discovery of this compound represented a pivotal moment in opioid pharmacology, demonstrating that potent and selective δ-opioid receptor agonists could be developed from non-peptidic scaffolds. This technical guide has provided a detailed overview of its discovery, synthesis, and pharmacological characterization, including key quantitative data and experimental protocols. This compound continues to be a valuable research tool for elucidating the complex roles of the δ-opioid system in pain, mood, and other physiological processes.

References

In vitro characterization of BW373U86

An In-depth In Vitro Characterization of BW373U86: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective non-peptidic agonist for the δ-opioid receptor (DOR)[1]. It has been instrumental in preclinical research for investigating the physiological roles of DORs and exploring their therapeutic potential in various domains, including analgesia, depression, and cardioprotection[2][3]. This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of this compound, detailing its binding affinity, functional activity, and the signaling pathways it modulates. The information is presented to be a valuable resource for researchers in pharmacology and drug development.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its activity and selectivity.

Table 1: Receptor Binding Affinity of this compound

This table presents the equilibrium dissociation constants (Ki) of this compound for the three main opioid receptor subtypes. The data highlights the compound's high affinity and selectivity for the δ-opioid receptor.

| Receptor Subtype | Ki (nM) | Species/Tissue Source | Radioligand | Reference |

| δ-Opioid | 1.8 | - | - | |

| μ-Opioid | 15 | - | - | |

| κ-Opioid | 34 | - | - |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency of this compound

This table details the in vitro functional potency of this compound in assays measuring its agonistic activity. The primary mechanism of action for DOR agonists is the inhibition of adenylyl cyclase.

| Assay | IC50 (nM) | Cell/Tissue Type | Comparison | Reference |

| Adenylyl Cyclase Inhibition | ~100x more potent than DSLET | Rat Striatal Membranes | DSLET | |

| Adenylyl Cyclase Inhibition | 5x lower than DSLET | NG108-15 Cells | DSLET |

IC50 (half-maximal inhibitory concentration) represents the concentration of an agonist that causes 50% of its maximal inhibitory effect. DSLET ([D-Ser2,Thr6]Leu-enkephalin) is a prototypic δ-agonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key in vitro assays used to characterize this compound.

Protocol 1: Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

-

Tissues (e.g., rat brain) or cells expressing the opioid receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed to pellet the membranes.

-

The pellet is washed and resuspended in the assay buffer.

2. Assay Procedure:

-

In a multi-well plate, incubate the prepared membranes with a fixed concentration of a selective radioligand for the target receptor (e.g., [3H]naltrindole for DOR).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

3. Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the activity of adenylyl cyclase, a key enzyme in the G-protein coupled receptor signaling cascade.

1. Membrane Preparation:

-

Prepare cell or tissue membranes as described in the radioligand binding assay protocol.

2. Assay Procedure:

-

In a reaction mixture containing the prepared membranes, add ATP (the substrate for adenylyl cyclase), GTP (required for G-protein activation), and an ATP regenerating system.

-

Add increasing concentrations of the agonist (this compound).

-

To measure inhibition, adenylyl cyclase is often stimulated with forskolin.

-

Incubate the reaction mixture at 30°C for a defined period.

3. Measurement of cAMP:

-

Terminate the reaction by adding a stop solution.

-

The amount of cyclic AMP (cAMP) produced is quantified, typically using a competitive binding assay with a labeled cAMP tracer or through more modern techniques like BRET-based biosensors.

4. Data Analysis:

-

Plot the amount of cAMP produced as a function of the agonist concentration.

-

Determine the IC50 value from the dose-response curve, representing the concentration of the agonist that produces 50% of the maximal inhibition of adenylyl cyclase activity.

Protocol 3: [³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins by a receptor agonist. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.

1. Membrane Preparation:

-

Prepare cell or tissue membranes as previously described.

2. Assay Procedure:

-

Incubate the membranes in an assay buffer containing GDP, Mg²⁺, and the test agonist (this compound) at various concentrations.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a specified time.

3. Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

4. Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the agonist concentration.

-

Determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can greatly aid in understanding the complex biological processes involved.

Primary Signaling Pathway of this compound

This compound activates the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). This activation primarily leads to the inhibition of adenylyl cyclase through the Gi/o family of G-proteins.

Caption: Canonical signaling pathway of this compound via the δ-opioid receptor.

Downstream Signaling: MAPK/BDNF Pathway

Activation of δ-opioid receptors by agonists like this compound can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway. This can subsequently regulate the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).

Caption: this compound-induced activation of the MAPK pathway leading to BDNF expression.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the logical flow of a typical radioligand competition binding experiment.

References

Methodological & Application

Application Notes and Protocols for BW373U86 in Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of BW373U86, a selective delta-opioid receptor (DOR) agonist, in mouse models. This document includes a summary of effective dosages, detailed experimental protocols for common analgesic assays, and an overview of the relevant signaling pathways.

Data Presentation: this compound Dosage and Effects in Mice

The following tables summarize the quantitative data on this compound dosage, administration routes, and observed effects in various mouse studies. These tables are intended to provide a clear and concise reference for designing in vivo experiments.

| Route of Administration | Dose Range | Mouse Strain | Observed Effect | Reference Study |

| Intrathecal (i.t.) | Up to 187 nmol/mouse | ICR | Dose- and time-dependent antinociception in tail-flick and tail-pinch assays.[1] | Wild et al., 1993 |

| Intrathecal (i.t.) | - | ICR | 663-fold more potent in the abdominal constriction assay than in the tail-flick test.[1] | Wild et al., 1993 |

| Intraperitoneal (i.p.) | Up to 187 µmol/kg | ICR | Inactive in tail-flick and tail-pinch assays.[1] | Wild et al., 1993 |

| Intraperitoneal (i.p.) | - | ICR | Dose-dependent antinociceptive effects in the acetic-acid abdominal constriction assay.[1] | Wild et al., 1993 |

| Intraperitoneal (i.p.) | 3.2, 10.0, 32.0, or 100 mg/kg | Not Specified | Dose-related reduction in the capacity of this compound to induce a second convulsion.[2] | Comer et al., 1993 |

| Intracerebroventricular (i.c.v.) | Up to 187 nmol/mouse | ICR | Inactive in tail-flick or tail-pinch assays. | Wild et al., 1993 |

| Intracerebroventricular (i.c.v.) | - | ICR | Dose-dependent antinociceptive effects in the acetic-acid abdominal constriction assay. | Wild et al., 1993 |

| Oral (p.o.) | Up to 187 µmol/kg | ICR | Inactive in tail-flick, tail-pinch, and abdominal constriction assays. | Wild et al., 1993 |

| Subcutaneous (s.c.) | 10 mg/kg (acute) | Sprague-Dawley Rats | Significant antidepressant-like effect in the forced swim test. | Torregrossa et al., 2005 |

| Subcutaneous (s.c.) | 10 mg/kg (8-day) | Sprague-Dawley Rats | Significant increase in BDNF mRNA expression in the frontal cortex. | Torregrossa et al., 2005 |

| Subcutaneous (s.c.) | 10 mg/kg (21-day) | Sprague-Dawley Rats | No significant antidepressant-like effect or change in BDNF expression. | Torregrossa et al., 2005 |

| Effect | Route of Administration | Effective Dose | Mouse Strain | Notes | Reference Study |

| Antinociception (Tail-Flick/Pinch) | Intrathecal (i.t.) | Dose-dependent | ICR | Naloxone-sensitive. | Wild et al., 1993 |

| Antinociception (Abdominal Constriction) | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.), Intrathecal (i.t.) | Dose-dependent | ICR | Effects antagonized by naltrindole. | Wild et al., 1993 |

| Antinociception (Hot-Plate) | Not Specified | Additive with fentanyl | Not Specified | Schmauss & Yaksh, 1997 | |

| Convulsions | Systemic | Dose-dependent | Not Specified | Brief, nonlethal convulsions. Tolerance develops with repeated administration. | Comer et al., 1993 |

| Antidepressant-like | Subcutaneous (s.c.) | 10 mg/kg (acute) | Sprague-Dawley Rats | Torregrossa et al., 2005 | |

| Increased BDNF mRNA | Subcutaneous (s.c.) | 10 mg/kg (8-day) | Sprague-Dawley Rats | In frontal cortex. | Torregrossa et al., 2005 |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Preparation of this compound Solution

-

Vehicle: this compound is typically dissolved in sterile water or saline.

-

Procedure:

-

Weigh the desired amount of this compound powder.

-

Add the appropriate volume of sterile water or saline to achieve the target concentration.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Prepare fresh solutions on the day of the experiment.

-

Administration Routes

-

Intraperitoneal (i.p.) Injection:

-

Restrain the mouse by scruffing the neck to expose the abdomen.

-

Tilt the mouse slightly head-down.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the solution slowly.

-

-

Subcutaneous (s.c.) Injection:

-

Gently lift the skin on the back of the mouse to form a tent.

-

Insert a 25-27 gauge needle into the base of the tented skin.

-

Inject the solution to form a small bolus under the skin.

-

-

Intrathecal (i.t.) Lumbar Puncture: This procedure requires significant technical skill.

-

Anesthetize the mouse.

-

Position the mouse on its stomach with the lumbar area arched.

-

Palpate the iliac crests and locate the L5-L6 intervertebral space.

-

Insert a 30-gauge needle attached to a Hamilton syringe at a slight angle into the intervertebral space. A slight tail flick often indicates successful entry into the intrathecal space.

-

Inject the solution slowly.

-

-

Intracerebroventricular (i.c.v.) Injection: This is a surgical procedure requiring stereotaxic equipment.

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma and lambda.

-

Drill a small hole over the desired ventricle coordinates.

-

Lower a Hamilton syringe needle to the target depth and inject the solution slowly.

-

Slowly withdraw the needle and suture the incision.

-

Analgesic Assays

This test is used to evaluate peripheral analgesic activity.

-

Materials:

-

0.6% acetic acid solution in saline

-

Observation chambers

-

Stopwatch

-

-

Procedure:

-

Administer this compound or vehicle to the mice via the desired route.

-

After a predetermined pretreatment time (e.g., 30 minutes for i.p.), inject 0.6% acetic acid (10 mL/kg) intraperitoneally.

-

Immediately place each mouse in an individual observation chamber.

-

Five minutes after the acetic acid injection, start a stopwatch and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-15 minutes.

-

A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

-

This test measures the spinal reflex to a thermal stimulus.

-

Materials:

-

Tail-flick apparatus (radiant heat source)

-

Mouse restrainer

-

-

Procedure:

-

Gently place the mouse in a restrainer, allowing the tail to be exposed.

-

Position the tail over the radiant heat source of the tail-flick apparatus.

-

Activate the heat source and start the timer.

-

The latency to flick the tail away from the heat is automatically or manually recorded.

-

A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

-

Administer this compound or vehicle and repeat the measurement at various time points to determine the peak effect and duration of action. An increase in tail-flick latency indicates antinociception.

-

This test assesses the response to a thermal stimulus and involves supraspinal pathways.

-

Materials:

-

Hot-plate apparatus set to a constant temperature (e.g., 55°C)

-

Plexiglass cylinder to confine the mouse on the plate

-

-

Procedure:

-

Place the mouse on the heated surface of the hot-plate apparatus, enclosed by the plexiglass cylinder.

-

Start the stopwatch and observe the mouse for nociceptive responses, such as licking a paw or jumping.

-

Record the latency to the first response.

-

A cut-off time (e.g., 30-45 seconds) must be used to prevent injury.

-

Administer this compound or vehicle and test at different time points. An increase in response latency suggests an analgesic effect.

-

Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor Signaling Pathway

This compound is a selective agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by DOR activation is through the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects also include the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type voltage-gated calcium channels. These actions collectively lead to a decrease in neuronal excitability and neurotransmitter release, which underlies the analgesic and other central nervous system effects of this compound.

Caption: Delta-Opioid Receptor Signaling Pathway.

Experimental Workflow for Analgesic Testing

The following diagram illustrates a typical experimental workflow for assessing the analgesic effects of this compound in mice.

Caption: Experimental Workflow for Analgesic Testing.

References

Application Notes and Protocols for Intravenous Infusion of BW373U86

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW373U86 is a potent and selective non-peptidic agonist for the delta (δ)-opioid receptor.[1][2] It has demonstrated significant analgesic and antidepressant effects in preclinical animal models.[2] Furthermore, research has highlighted its potential in cardioprotection against ischemia-reperfusion injury and neuroprotection.[3][4] These application notes provide detailed protocols for the intravenous infusion of this compound and key experimental assays to characterize its pharmacological effects.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on preclinical studies.

| Parameter | Species | Value | Application | Reference(s) |

| Intravenous Infusion Rates | Rat | 10, 30, 50 µg/kg/min | Diuresis and Natriuresis Studies | |

| Effective Analgesic Dose | Rat | 0.3 - 1.0 mg/kg (intrathecal) | Analgesia | |

| Cardioprotective Dose | Rat | 0.1 - 1.0 mg/kg (pretreatment) | Cardioprotection | |

| Neuroprotective Dose | Rat | 10 mg/kg (subcutaneous) | Neuroprotection, Antidepressant-like effects | |

| Receptor Binding Affinity (Ki) | Rat Brain Membranes | ~0.2 nM (for δ-opioid receptor) | Receptor Binding | |

| Adenylyl Cyclase Inhibition (IC50) | Rat Striatal Membranes | ~1 nM | Functional Assay |

Experimental Protocols

Intravenous Infusion Protocol for Rats

This protocol outlines the preparation and administration of this compound via intravenous infusion in rats.

Materials:

-

This compound hydrochloride

-

Sterile Water for Injection, USP

-

0.9% Sterile Saline (optional, for flushing)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Infusion pump

-

Catheterization supplies (e.g., jugular vein catheter)

-

Animal scale

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically weigh the desired amount of this compound hydrochloride.

-

Dissolve in Sterile Water for Injection, USP to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C for long-term storage. For short-term storage (days to weeks), 0-4°C is recommended.

-

-

Preparation of Infusion Solution:

-

On the day of the experiment, thaw the stock solution on ice.

-

Dilute the stock solution with Sterile Water for Injection, USP to the final desired concentration for infusion. The final concentration will depend on the infusion rate and the animal's weight.

-

For example, to achieve an infusion rate of 30 µg/kg/min for a 300g rat with an infusion pump flow rate of 0.1 mL/min:

-

Dose = 30 µg/kg/min * 0.3 kg = 9 µ g/min

-

Concentration = 9 µ g/min / 0.1 mL/min = 90 µg/mL

-

-

-

Animal Preparation:

-

Anesthetize the rat according to an IACUC-approved protocol.

-

Surgically implant a catheter into the jugular vein for intravenous access.

-

Allow the animal to recover from surgery as required by the experimental design.

-

-

Intravenous Infusion:

-

Weigh the rat immediately before the infusion to ensure accurate dose calculation.

-

Connect the infusion pump with the prepared this compound solution to the indwelling catheter.

-

Set the infusion pump to the desired flow rate to achieve the target dose (e.g., 10, 30, or 50 µg/kg/min).

-

The duration of the infusion will vary depending on the experimental endpoint. For acute analgesic studies, infusion may last for the duration of the behavioral test. For cardioprotection or neuroprotection studies, the infusion may be a pre-treatment administered over a specific period before the induced injury.

-

Stability and Storage:

-

This compound is soluble in sterile water.

-

Stock solutions in sterile water can be stored at -20°C for several months.

-

It is recommended to prepare fresh dilutions for infusion on the day of the experiment.

Radioligand Binding Assay for δ-Opioid Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the δ-opioid receptor using [3H]-naltrindole as the radioligand.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human δ-opioid receptor.

-

[3H]-naltrindole (specific activity ~30-60 Ci/mmol)

-

Unlabeled this compound (for standard curve) and test compounds.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

96-well filter plates (e.g., GF/B).

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Thaw frozen cell membranes on ice.

-

Resuspend membranes in assay buffer to a final protein concentration of 5-15 µg per well.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: 50 µL of assay buffer + 50 µL of [3H]-naltrindole (final concentration ~0.1-0.5 nM) + 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled naloxone (e.g., 10 µM) + 50 µL of [3H]-naltrindole + 100 µL of membrane suspension.

-

Competition: 50 µL of a dilution series of this compound or test compound + 50 µL of [3H]-naltrindole + 100 µL of membrane suspension.

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature (25°C).

-

-

Termination and Filtration:

-

Terminate the incubation by rapid filtration through the GF/B filter plate using a cell harvester.

-

Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

-

-

Quantification:

-

Dry the filter mats.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Adenylyl Cyclase Inhibition (cAMP) Assay

This protocol describes a method to measure the inhibition of adenylyl cyclase activity by this compound in cells expressing the δ-opioid receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human δ-opioid receptor.

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

Forskolin (adenylyl cyclase activator).

-

IBMX (phosphodiesterase inhibitor).

-

This compound and other test compounds.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

96- or 384-well cell culture plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Plating:

-

Culture the cells in appropriate medium until they reach ~80-90% confluency.

-

Seed the cells into 96- or 384-well plates at an optimized density and incubate overnight.

-

-

Assay Procedure:

-

On the day of the assay, remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM). Incubate for 15-30 minutes at 37°C.

-

Add varying concentrations of this compound or other test compounds to the wells and incubate for 10-15 minutes at 37°C.

-

Stimulate the cells with a submaximal concentration of forskolin (e.g., 1-5 µM) and incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

-

cAMP Quantification:

-